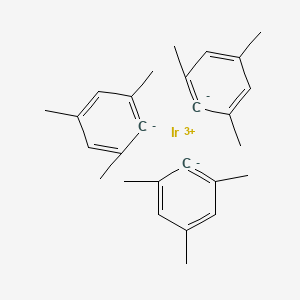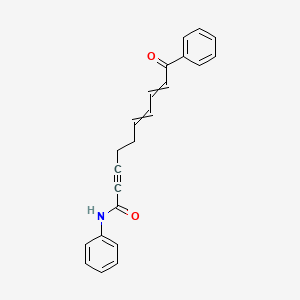
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide is a complex organic compound with a unique structure that includes multiple functional groups This compound is characterized by its 10-oxo group, diphenyl groups, and a conjugated system of double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Deca-6,8-dien-2-ynamide Backbone: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.
Introduction of the 10-oxo Group: The 10-oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Addition of Diphenyl Groups: The diphenyl groups are typically added via Friedel-Crafts acylation reactions using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 10-oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the conjugated system.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its conjugated system allows it to participate in electron transfer reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide: Similar compounds include other conjugated enynes and dienynes with different substituents.
Diphenylacetylene: A simpler compound with two phenyl groups attached to an acetylene moiety.
10-oxo-N,10-diphenyldeca-6,8-dien-2-yn-1-ol: A related compound with a hydroxyl group instead of the 10-oxo group.
Uniqueness
This compound is unique due to its combination of functional groups and conjugated system, which confer distinct chemical and biological properties
Properties
CAS No. |
143372-12-7 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide |
InChI |
InChI=1S/C22H19NO2/c24-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(25)23-20-15-9-6-10-16-20/h1,3,5-11,13-17H,2,4H2,(H,23,25) |
InChI Key |
IJBFPVWBHUCDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CCCC#CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





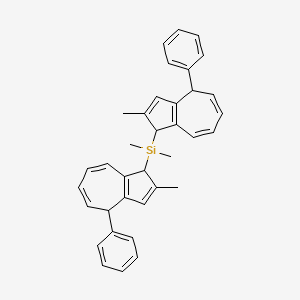
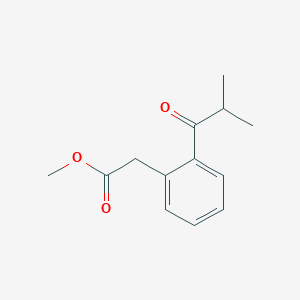
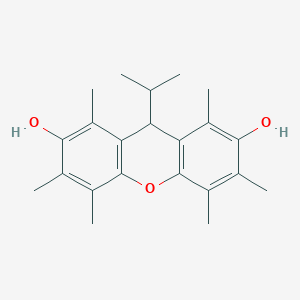
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)

